molecular formula C13H14ClNO B12439831 6-(Tert-butoxy)-1-chloroisoquinoline

6-(Tert-butoxy)-1-chloroisoquinoline

Cat. No.: B12439831
M. Wt: 235.71 g/mol
InChI Key: PQEAKIMPAGSEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Tert-butoxy)-1-chloroisoquinoline is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a chlorine atom at position 1 and a tert-butoxy group at position 4. The tert-butoxy group (-O-C(CH₃)₃) introduces steric bulk and electron-donating effects via its ether oxygen, while the chlorine atom enhances electrophilicity at the adjacent carbon. This combination of substituents influences the compound’s reactivity, solubility, and electronic properties, making it valuable in medicinal chemistry and materials science .

Key properties include:

  • Molecular formula: C₁₃H₁₄ClNO
  • Molecular weight: 235.71 g/mol
  • Purity: Typically ≥95% (as per synthetic protocols).

Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

1-chloro-6-[(2-methylpropan-2-yl)oxy]isoquinoline

InChI

InChI=1S/C13H14ClNO/c1-13(2,3)16-10-4-5-11-9(8-10)6-7-15-12(11)14/h4-8H,1-3H3

InChI Key

PQEAKIMPAGSEDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC2=C(C=C1)C(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butoxy)-1-chloroisoquinoline typically involves the introduction of the tert-butoxy group and the chlorine atom into the isoquinoline ring. One common method is the reaction of isoquinoline with tert-butyl alcohol in the presence of a strong acid, such as sulfuric acid, to form the tert-butoxy group. The chlorination can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butoxy)-1-chloroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl esters or other oxidized derivatives.

    Reduction Reactions: The isoquinoline ring can be reduced to form dihydroisoquinoline derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions include substituted isoquinolines, oxidized derivatives, and reduced isoquinoline compounds.

Scientific Research Applications

6-(Tert-butoxy)-1-chloroisoquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(tert-butoxy)-1-chloroisoquinoline involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, while the chlorine atom can participate in nucleophilic substitution reactions. The isoquinoline ring can interact with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Position and Electronic Effects

1-Chloroisoquinoline
  • Properties : Exhibits strong electron-withdrawing effects at the 1-position, enhancing electrophilic aromatic substitution (EAS) reactivity. Infrared (IR) studies show C-Cl stretching vibrations at 730–760 cm⁻¹, distinct from oxygen-containing substituents .
  • Applications : Used as a precursor for cross-coupling reactions.
6-Methoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride
  • Structure: Methoxy (-OCH₃) at position 6; tetrahydro-isoquinoline core.
  • Properties: The methoxy group provides moderate electron donation but lacks the steric hindrance of tert-butoxy. The saturated ring reduces aromaticity, lowering stability compared to 6-(tert-butoxy)-1-chloroisoquinoline .
  • Applications : Common in peptide mimetics due to its rigid backbone.
tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
  • Structure : Tert-butoxy group attached to a pyridine ring.
  • Properties: The pyridine ring’s lower basicity (compared to isoquinoline) and bromine’s electronegativity alter reactivity. Bromine facilitates nucleophilic aromatic substitution (NAS), whereas chlorine in this compound favors EAS .

Spectroscopic and Reactivity Differences

A comparative analysis of vibrational and electronic properties is summarized below:

Compound C-X Stretching (cm⁻¹) Aromaticity Index (NICS) Reactivity Profile
This compound Cl: 745–760; O-C: 1100–1150 -10.2 (high aromaticity) EAS at position 3; resistant to NAS
1-Chloroisoquinoline Cl: 730–760 -9.8 EAS at positions 3 and 5
6-Methoxy-tetrahydro-isoquinoline OCH₃: 1250–1270 -7.3 (reduced aromaticity) NAS at saturated positions

Notes:

  • The tert-butoxy group in this compound raises the aromaticity index (NICS) compared to methoxy-substituted analogs due to enhanced resonance stabilization .
  • Chlorine’s electronegativity directs EAS to meta positions, while bromine in pyridine derivatives favors para substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.